molecular formula C23H25NO B3012631 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol CAS No. 1044572-39-5

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol

Cat. No.: B3012631
CAS No.: 1044572-39-5
M. Wt: 331.459
InChI Key: HAIRCBXPJLYHGO-UHFFFAOYSA-N
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Description

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol is an organic compound with the molecular formula C23H25NO It is characterized by the presence of a benzyl group, a 4-methylbenzyl group, and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol typically involves the reaction of benzylamine with 4-methylbenzyl chloride in the presence of a base, followed by the addition of phenylethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[benzyl-[(4-methylphenyl)methyl]amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-19-12-14-21(15-13-19)17-24(16-20-8-4-2-5-9-20)18-23(25)22-10-6-3-7-11-22/h2-15,23,25H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIRCBXPJLYHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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